molecular formula C10H18F2N2O2 B6181833 tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate CAS No. 2613385-90-1

tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate

Cat. No. B6181833
CAS RN: 2613385-90-1
M. Wt: 236.3
InChI Key:
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Description

Tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate (TBADMPC) is an important building block used in organic synthesis. It is a versatile molecule with a wide range of applications in the pharmaceutical, agricultural, and materials industries. TBADMPC is used in the synthesis of a variety of compounds, including peptides, peptidomimetics, and other small molecules. It is also used as a starting material for the synthesis of fluorinated compounds, which are often used as drug candidates.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate is not well understood. However, it is believed that the carboxylate group of tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate acts as a nucleophile, allowing it to react with electrophilic species. The reaction of tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate with electrophiles results in the formation of a variety of compounds, including peptides, peptidomimetics, and other small molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate are not well understood. However, it is believed that the carboxylate group of tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate may act as a nucleophile, allowing it to react with electrophiles. This reaction may result in the formation of a variety of compounds, including peptides, peptidomimetics, and other small molecules. In addition, tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate may interact with other molecules in the body, leading to changes in biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

The advantages of using tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate in lab experiments include its versatility and its ability to react with a variety of electrophiles. tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate is also relatively inexpensive, making it a cost-effective reagent. However, tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate is not very stable, and it may degrade over time. In addition, tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate may react with other molecules in the lab, leading to unwanted side reactions.

Future Directions

There are a number of potential future directions for tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate research. One potential direction is to further explore its mechanism of action and its biochemical and physiological effects. Another potential direction is to explore the use of tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate in the synthesis of fluorinated compounds, which have potential applications in the pharmaceutical, agricultural, and materials industries. Additionally, tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate could be used in the synthesis of monofluoroalkyl compounds, which could be used as drug candidates. Finally, tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate could be used in the synthesis of peptides, peptidomimetics, and other small molecules.

Synthesis Methods

Tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate is synthesized using a three-step process. In the first step, an aryl bromide is reacted with an amine in the presence of a base to form a tertiary amine. In the second step, the tertiary amine is reacted with a difluoromethylating agent, such as difluoromethyltriflate, to form the desired product. Finally, the product is reacted with a carboxylic acid in the presence of a base to form the desired tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate.

Scientific Research Applications

Tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate has been used in a variety of scientific research applications. It has been used in the synthesis of peptides, peptidomimetics, and other small molecules. It has also been used as a starting material for the synthesis of fluorinated compounds, which are often used as drug candidates. In addition, tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate has been used in the synthesis of monofluoroalkyl compounds, which have potential applications in the pharmaceutical, agricultural, and materials industries.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate involves the reaction of tert-butyl 3-amino-4,4-difluoropyrrolidine-1-carboxylate with methyl iodide and subsequent reduction of the resulting intermediate.", "Starting Materials": [ "tert-butyl 3-amino-4,4-difluoropyrrolidine-1-carboxylate", "methyl iodide", "sodium borohydride", "methanol", "diethyl ether" ], "Reaction": [ "Step 1: Dissolve tert-butyl 3-amino-4,4-difluoropyrrolidine-1-carboxylate in methanol.", "Step 2: Add methyl iodide to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction by adding water and extract the product with diethyl ether.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.", "Step 5: Dissolve the resulting intermediate in methanol and add sodium borohydride.", "Step 6: Stir the reaction mixture at room temperature for 24 hours.", "Step 7: Quench the reaction by adding water and extract the product with diethyl ether.", "Step 8: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate." ] }

CAS RN

2613385-90-1

Molecular Formula

C10H18F2N2O2

Molecular Weight

236.3

Purity

95

Origin of Product

United States

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